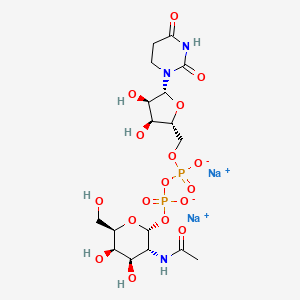
UDP-N-acetyl-D-galactosamine (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .
Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: UDP-N-acetyl-D-galactosamine (disodium salt) primarily undergoes glycosylation reactions, where it donates its N-acetyl-D-galactosamine residue to acceptor molecules such as proteins and lipids. These reactions are catalyzed by N-acetylgalactosaminyltransferases .
Common Reagents and Conditions: The glycosylation reactions involving UDP-N-acetyl-D-galactosamine (disodium salt) typically require the presence of divalent metal ions such as manganese or magnesium, which act as cofactors for the transferase enzymes. The reactions are carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products of these glycosylation reactions are glycoproteins and glycolipids with N-acetyl-D-galactosamine residues attached to their structures. These modified molecules play essential roles in various biological functions, including cell-cell communication and immune response .
Aplicaciones Científicas De Investigación
UDP-N-acetyl-D-galactosamine (disodium salt) is widely used in scientific research due to its role in glycosylation processes. In chemistry, it is used to study the mechanisms of glycosyltransferase enzymes and to synthesize glycosylated compounds. In biology and medicine, it is employed in research on cell signaling, immune response, and the development of glycoprotein-based therapeutics. Additionally, it is used in the synthesis of aryl azide derivatives for affinity labeling of glycosyltransferases .
Mecanismo De Acción
The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .
Comparación Con Compuestos Similares
Similar Compounds:
- UDP-N-acetylglucosamine (disodium salt)
- UDP-galactose (disodium salt)
- UDP-glucose (disodium salt)
- UDP-glucuronic acid (disodium salt)
Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .
Propiedades
Fórmula molecular |
C17H27N3Na2O17P2 |
|---|---|
Peso molecular |
653.3 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
Clave InChI |
CMCOZDJPCJOQHI-AMMUOFBGSA-L |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)


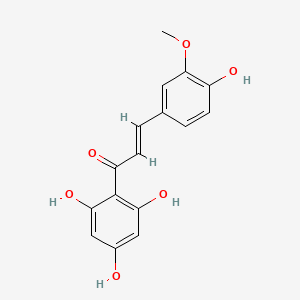

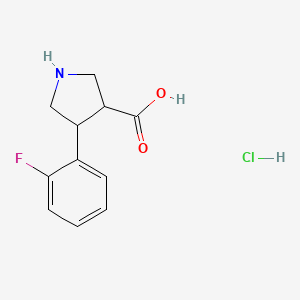
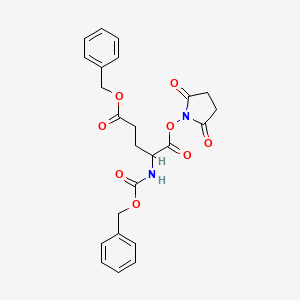
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
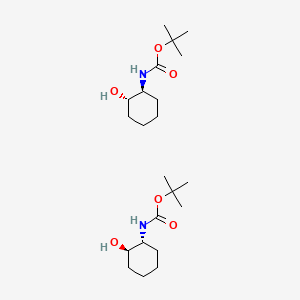
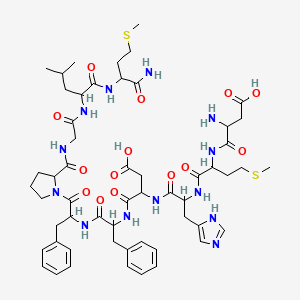
![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
